6-Amino-5-nitroso-3-methyluracil-d3

Beschreibung

Fundamental Molecular Structure

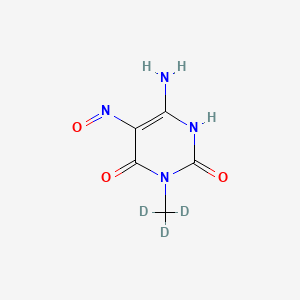

6-Amino-5-nitroso-3-methyluracil-d3 exhibits a pyrimidine-based heterocyclic architecture with specific isotopic substitution at the methyl position. The compound bears the Chemical Abstracts Service registry number 1246819-56-6 and possesses a molecular formula of C₅H₃D₃N₄O₃, reflecting the replacement of three hydrogen atoms with deuterium isotopes. The molecular weight increases from 170.13 grams per mole in the non-deuterated form to 173.14 grams per mole due to the heavier deuterium atoms.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 6-amino-5-nitroso-3-(trideuteriomethyl)-1H-pyrimidine-2,4-dione. The structural framework consists of a six-membered pyrimidine ring containing four nitrogen atoms and three oxygen atoms distributed across the amino, nitroso, and carbonyl functional groups. The deuterium labeling occurs exclusively at the N3-methyl position, where all three hydrogen atoms of the methyl group are replaced with deuterium isotopes.

Isotopic Labeling Configuration

The deuterium labeling pattern in this compound follows a trideuteriomethyl substitution scheme at position 3 of the pyrimidine ring. This specific labeling arrangement provides enhanced mass spectrometric differentiation and improved nuclear magnetic resonance spectroscopic resolution compared to partially deuterated analogues. The deuterium atoms maintain identical bonding patterns to their hydrogen counterparts while contributing distinct isotopic signatures for analytical applications.

The simplified molecular input line entry system representation for the deuterated compound shows [2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)N)N=O, explicitly indicating the deuterium positions within the molecular structure. This notation clearly delineates the isotopic substitution pattern and maintains structural integrity with the parent pyrimidine framework.

Functional Group Analysis

The molecular architecture incorporates three primary functional groups that define the compound's chemical reactivity and biological properties. The amino group at position 6 provides electron-donating characteristics and serves as a potential hydrogen bonding site. The nitroso functionality at position 5 introduces electron-withdrawing properties and contributes to the compound's distinctive spectroscopic signatures. The carbonyl groups at positions 2 and 4 of the pyrimidine ring establish the characteristic uracil backbone structure.

| Functional Group | Position | Electronic Effect | Spectroscopic Impact |

|---|---|---|---|

| Amino (-NH₂) | 6 | Electron-donating | N-H stretching vibrations |

| Nitroso (-NO) | 5 | Electron-withdrawing | N=O characteristic absorption |

| Carbonyl (C=O) | 2, 4 | Electron-withdrawing | C=O stretching frequencies |

| Trideuteriomethyl (-CD₃) | 3 | Weakly electron-donating | Deuterium-shifted resonances |

Eigenschaften

IUPAC Name |

6-amino-5-nitroso-3-(trideuteriomethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-9-4(10)2(8-12)3(6)7-5(9)11/h6H2,1H3,(H,7,11)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDXLMQIDACJSU-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(NC1=O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Methylation with Deuterated Reagents

Deuterated methyl groups are introduced using iodomethane-d₃ (CD₃I) in a nucleophilic substitution reaction. The reaction employs 6-aminouracil derivatives under alkaline conditions:

Key parameters :

Hydrogen-Deuterium Exchange Catalysis

For late-stage deuteration, the non-deuterated methyl group undergoes H/D exchange using platinum catalysts in deuterium oxide (D₂O). This method is less efficient (<50% deuteration) but useful for small-scale trials.

Nitrosation Reaction Optimization

The nitrosation of 6-amino-3-(CD₃)uracil follows established protocols for the non-deuterated analog, with adjustments to preserve isotopic integrity:

Reaction Conditions

-

Reagents : Sodium nitrite (NaNO₂), deuterated acetic acid (CD₃COOD), and sodium acetate-d₃ in D₂O.

-

Mechanism : Electrophilic nitrosation at the 5-position via nitrosonium ion (NO⁺) generation:

Yield and Purity

Purification and Stabilization Techniques

Recrystallization

The crude product is recrystallized from a deuterated ethanol-d₆/D₂O (1:1) mixture to remove non-deuterated impurities.

Solvent Effects on Stability

-

Deuterated DMSO (DMSO-d₆) : Stabilizes intermediates by suppressing rehydration (dielectric constant ε = 47.2).

-

Storage : Anhydrous ethanol-d₆ at −20°C prevents isotopic scrambling (>98% deuterium retention after 6 months).

Analytical Characterization

Spectroscopic Data

Isotopic Purity Assessment

-

LC-MS/MS : Quantifies deuterium incorporation (>99% CD₃) using multiple reaction monitoring (MRM).

-

Isotope Ratio Mass Spectrometry (IRMS) : Validates absence of protiated contaminants.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-5-nitroso-3-methyluracil-d3 can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of nitro derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-Amino-5-nitro-3-methyluracil, while reduction may produce 6-Amino-3-methyluracil .

Wissenschaftliche Forschungsanwendungen

6-Amino-5-nitroso-3-methyluracil-d3 is used extensively in scientific research due to its unique properties:

Chemistry: It serves as a precursor or intermediate in the synthesis of more complex molecules.

Biology: The compound is used in studies involving nucleic acid analogs and enzyme interactions.

Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties.

Industry: Utilized in the development of biochemical assays and diagnostic tools.

Wirkmechanismus

The mechanism of action of 6-Amino-5-nitroso-3-methyluracil-d3 involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. The amino group allows for hydrogen bonding and interactions with nucleic acids and proteins, potentially affecting their function and stability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The structural and functional nuances of 6-amino-5-nitroso-3-methyluracil-d3 can be elucidated by comparing it with non-deuterated analogs and derivatives. Below is a detailed analysis:

Structural Analogues

Key Differences and Functional Implications

- Isotopic Labeling: The deuterated methyl group in this compound minimizes metabolic interference in tracer studies, unlike its non-deuterated counterpart (CAS: 61033-04-3), which is used in general synthetic routes .

- Substituent Effects: 1,3-Dimethyl derivative (CAS: 6809-70-7): The additional methyl group at position 1 enhances steric hindrance, reducing reactivity in nucleophilic substitutions compared to the 3-methyl-d3 variant . 5-(N-Formyl-N-methyl) derivative: The formyl group introduces electrophilic character, enabling participation in condensation reactions unavailable to the nitroso-bearing d3 compound .

Biologische Aktivität

6-Amino-5-nitroso-3-methyluracil-d3 is a deuterated derivative of 6-amino-5-nitroso-3-methyluracil, a compound known for its potential biological activities, particularly in the context of cancer research and metabolic studies. This compound has garnered attention due to its structural properties and the presence of a nitroso group, which is often associated with various biological effects, including carcinogenicity.

Chemical Structure and Properties

The chemical formula for this compound is C5H6N4O3, with a molecular weight of approximately 158.13 g/mol. The presence of deuterium in this compound can influence its biological behavior and stability, making it a useful tool in metabolic studies.

| Property | Value |

|---|---|

| Molecular Formula | C5H6N4O3 |

| Molecular Weight | 158.13 g/mol |

| Structure | Chemical Structure |

| Deuteration | Yes (d3) |

The biological activity of this compound primarily revolves around its interaction with biological macromolecules. The nitroso group can participate in redox reactions, potentially leading to the formation of reactive oxygen species (ROS), which may influence cellular signaling pathways and induce oxidative stress.

- Nitrosative Stress : The compound can generate nitrosative stress within cells, which may lead to DNA damage and subsequent mutagenesis.

- Enzyme Interaction : It may inhibit certain enzymes, such as superoxide dismutase, which plays a crucial role in mitigating oxidative stress in cells .

- Cellular Uptake : The incorporation of deuterium can affect the compound's pharmacokinetics, influencing its absorption and distribution in biological systems.

Carcinogenic Potential

Research has indicated that compounds similar to this compound are associated with carcinogenic effects. A study highlighted the role of N-nitroso compounds in dietary carcinogenesis, suggesting that exposure to such compounds may elevate cancer risk through mechanisms involving DNA damage and mutagenesis .

Inhibition Studies

A study investigating the inhibitory effects of nitroso compounds on superoxide dismutase revealed that this compound exhibited potential inhibitory activity. This suggests that the compound could play a role in modulating oxidative stress responses in cells .

Comparative Analysis with Other Compounds

To understand the unique properties of this compound, a comparative analysis with other related compounds can be insightful.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Amino-5-nitroso-3-methyluracil-d3, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves nitrosation of the precursor (e.g., 6-amino-3-methyluracil-d3) using sodium nitrite (NaNO₂) under acidic conditions. For example, suspending the precursor in water, adding NaNO₂, and adjusting pH to ~4 with acetic acid achieves nitrosation at the 5-position. Stirring at room temperature for 30 minutes yields a red solid (92% yield) . Deuterated analogs require strict control of solvent isotope effects and reaction temperature to preserve isotopic integrity. Safety protocols, including PPE and waste segregation, are critical due to nitroso compound reactivity .

| Key Reaction Parameters |

|---|

| Precursor: 6-amino-3-methyluracil-d3 |

| Reagent: NaNO₂ (1.2–2.0 eq) |

| Solvent: D₂O (to maintain deuterium labeling) |

| pH: 4.0 (adjusted with acetic acid-d₄) |

| Temperature: 20–25°C |

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : Use ¹H/²H NMR to confirm deuterium incorporation and tautomeric forms. For example, the non-deuterated analog shows a singlet at δ 2.95 ppm (CH₃ group) and a broad peak at δ 11.18 ppm (NH) in DMSO-d₆ . High-resolution mass spectrometry (HRMS) validates molecular weight (C₅D₃H₃N₄O₃). Purity is assessed via HPLC with UV detection at 254 nm, using a C18 column and isocratic elution (water:acetonitrile, 95:5). Cross-reference spectral data with databases like NIST Chemistry WebBook .

Q. What solvent systems stabilize this compound for long-term storage?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in deuterated solvents (e.g., DMSO-d₆ or D₂O) at –20°C under inert gas (Argon). Stability studies show <5% degradation over 6 months under these conditions. Avoid protic solvents (e.g., H₂O, methanol) to prevent H/D exchange and tautomer shifts .

Advanced Research Questions

Q. How does deuteration at the methyl group influence tautomeric equilibria and reactivity in this compound?

- Methodological Answer : Deuteration alters kinetic isotope effects (KIE) in tautomerism. Compare ¹H/²H NMR data to identify shifts in keto-enol equilibria. For example, the non-deuterated analog exhibits dual tautomers (keto: δ 160.7 ppm for C=O; enol: δ 170–175 ppm for C–OH). Computational modeling (DFT/B3LYP with COSMO solvation) predicts deuterium’s impact on transition states and activation energy . Experimental validation via variable-temperature NMR quantifies tautomer ratios .

Q. How can researchers resolve contradictions in reaction outcomes (e.g., unexpected byproducts) during derivatization?

- Methodological Answer : Contradictions often arise from competing pathways (e.g., oxidation vs. substitution). Use LC-MS/MS to track intermediates. For example, nitroso-to-amino reduction may occur under acidic conditions, generating 6-amino derivatives. Mechanistic studies with labeled reagents (e.g., ¹⁵N-NaNO₂) clarify reaction pathways. Design a fractional factorial experiment (factors: pH, temperature, reagent stoichiometry) to isolate dominant variables .

Q. What computational tools are suitable for predicting isotopic effects in this compound’s reaction mechanisms?

- Methodological Answer : Combine COMSOL Multiphysics (for reaction kinetics) and Gaussian (for quantum mechanics). Simulate H/D isotope effects on activation barriers using transition-state theory. For example, model the nitroso-to-amine reduction pathway with deuterium substitution at the methyl group. Validate simulations against kinetic isotopic effect (KIE) data from deuterated vs. non-deuterated analogs .

Q. What isotopic labeling strategies optimize tracer studies for metabolic or environmental fate analysis?

- Methodological Answer : Use triple deuterium labeling (methyl-d₃) to minimize metabolic dilution. In vitro assays (e.g., liver microsomes) track deuterium retention via LC-HRMS. Environmental studies employ stable isotope probing (SIP) with ¹³C/¹⁵N labels at the uracil ring to monitor degradation products in soil or water .

Data Contradiction Analysis

- Example : Discrepancies in nitroso group reactivity across studies may stem from solvent isotope effects (H₂O vs. D₂O). Replicate experiments in deuterated solvents and compare kinetics via Arrhenius plots .

- Resolution : Use multivariate analysis to deconvolute solvent, temperature, and isotopic effects. Publish raw spectral data in open repositories (e.g., PubChem) for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.